
Apremilast
Overview
Description
Apremilast is a small molecule inhibitor of phosphodiesterase 4 (PDE4), marketed under the brand name Otezla . It is primarily used for the treatment of inflammatory conditions such as psoriasis and psoriatic arthritis . This compound works by modulating the immune response, reducing inflammation, and alleviating symptoms associated with these conditions .
Preparation Methods
The synthesis of Apremilast involves several steps, starting from commercially available 3-hydroxy-4-methoxybenzaldehyde . The synthetic route includes the use of tert-butanesulfinamide as a chiral auxiliary, resulting in an overall yield of 56% with 95.5% enantiomeric excess . Industrial production methods involve the oxidation of intermediate compounds followed by reactions with 3-acetamidophthalic anhydride . This method introduces a chiral center and simplifies the synthetic route, making it suitable for large-scale production .
Chemical Reactions Analysis
Apremilast undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include tert-butanesulfinamide and 3-acetamidophthalic anhydride . The major products formed from these reactions are intermediates that lead to the final this compound compound . The presence of the methylsulfonyl group in the molecule creates challenges for asymmetric synthesis, but efficient methods have been developed to address these challenges .
Scientific Research Applications
Clinical Applications
1. Psoriatic Arthritis
Apremilast is primarily indicated for the treatment of psoriatic arthritis (PsA). Clinical trials have demonstrated its efficacy in improving both joint and skin symptoms associated with this condition.
- Efficacy in PsA : In a Phase III trial, patients receiving this compound showed significant improvements in American College of Rheumatology (ACR) response criteria compared to placebo. Specifically, at week 16, 31% and 40% of patients on this compound 20 mg and 30 mg BID achieved ACR20 response, respectively, compared to 19% in the placebo group (p<0.001) . Sustained improvements were noted over a 52-week period, with ACR20 response rates maintained at 63% for those on 20 mg BID and 55% for those on 30 mg BID .
- Long-term Outcomes : A long-term study indicated that continuous treatment with this compound resulted in sustained improvements in PsA symptoms over 52 weeks, with acceptable safety profiles reported .
2. Plaque Psoriasis
This compound is also approved for the treatment of moderate to severe plaque psoriasis.
- Clinical Trials : In clinical trials assessing its efficacy in plaque psoriasis, this compound demonstrated significant reductions in Psoriasis Area and Severity Index (PASI) scores. At week 16, significantly more patients achieved PASI-75 with this compound compared to placebo (21% vs. 8%, p=0.0098) .
- Patient-reported Outcomes : Improvements in quality of life metrics were also observed, with many patients reporting enhanced overall satisfaction with their treatment regimen .
Comparative Efficacy
Recent studies have compared this compound with other biologic therapies. For instance, a head-to-head trial against risankizumab indicated that while this compound had lower efficacy in achieving PASI-90 responses (5.1% vs. 55.9% for risankizumab), it still provided meaningful benefits for many patients . This highlights its role as a viable option for those who may not tolerate or respond to biologics.
Safety Profile
The safety profile of this compound is generally favorable, with common adverse events including gastrointestinal symptoms such as diarrhea and nausea. These side effects are typically self-limiting and do not often lead to treatment discontinuation . Importantly, no significant increase in serious adverse events was observed compared to placebo groups across various studies .
Case Studies
Several case studies have illustrated the real-world effectiveness of this compound:
- Case Study A : A patient with severe plaque psoriasis who had failed multiple systemic therapies reported significant skin clearance after initiating treatment with this compound, achieving PASI-75 within three months.
- Case Study B : In another instance involving a patient with psoriatic arthritis and concomitant skin involvement, this compound led to substantial improvements in joint pain and skin lesions after six weeks of therapy.
Mechanism of Action
The mechanism of action of Apremilast involves the inhibition of phosphodiesterase 4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) . By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates the immune response and reduces the production of pro-inflammatory cytokines . This mechanism helps alleviate the symptoms of inflammatory conditions such as psoriasis and psoriatic arthritis .
Comparison with Similar Compounds
Apremilast is often compared with other PDE4 inhibitors such as Roflumilast and Crisaborole . While all three compounds inhibit PDE4, this compound is unique in its specific application for treating psoriasis and psoriatic arthritis . Other similar compounds include Otezla (another brand name for this compound) and Sotyktu (deucravacitinib), which are also used for treating plaque psoriasis . This compound stands out due to its oral administration and well-tolerated profile .
Biological Activity
Apremilast is an oral phosphodiesterase 4 (PDE4) inhibitor primarily used in the treatment of psoriatic arthritis (PsA) and moderate to severe plaque psoriasis. Its mechanism of action involves the inhibition of PDE4, leading to increased levels of cyclic adenosine monophosphate (cAMP), which subsequently modulates inflammatory responses by decreasing pro-inflammatory cytokines and increasing anti-inflammatory cytokines. This article explores the biological activity of this compound, highlighting its efficacy, safety, and clinical applications based on diverse research findings.
This compound works by inhibiting the breakdown of cAMP, a crucial secondary messenger in cellular signaling pathways that regulate inflammation. This inhibition results in:
- Decreased expression of pro-inflammatory cytokines : Such as TNF-α, IL-6, and IL-17.
- Increased expression of anti-inflammatory cytokines : Such as IL-10, contributing to a balanced immune response.
Psoriatic Arthritis
Several clinical trials have assessed the efficacy of this compound in treating PsA. Notably:
- PALACE Trials : The PALACE 1, 2, and 3 studies demonstrated that this compound significantly improved American College of Rheumatology (ACR) response rates at week 16 compared to placebo. For example, in PALACE 3, ACR20 response rates were 28% for the 20 mg dose and 41% for the 30 mg dose versus 18% for placebo (p<0.0001) .
Study | Dose (mg) | ACR20 Response Rate (%) | Placebo Response Rate (%) | p-value |
---|---|---|---|---|
PALACE 1 | 20 | 31 | 19 | <0.001 |
PALACE 3 | 30 | 41 | 18 | <0.0001 |
- ACTIVE Trial : In this phase IIIB trial, this compound showed significant improvements in ACR20 response at week 16 (38.2% vs. 20.2% for placebo; p=0.004), indicating its effectiveness as a monotherapy in biologic-naïve patients .
Psoriasis
In patients with moderate to severe plaque psoriasis, this compound has also demonstrated significant efficacy:
- ESTEEM Trials : In ESTEEM 1, patients receiving this compound at a dose of 30 mg twice daily achieved a PASI-75 response rate of 33.1% compared to only 5.3% in the placebo group at week 16 (p<0.0001) .
Study | Dose (mg) | PASI-75 Response Rate (%) | Placebo Response Rate (%) | p-value |
---|---|---|---|---|
ESTEEM 1 | 30 | 33.1 | 5.3 | <0.0001 |
Safety Profile
This compound is generally well-tolerated, with a safety profile consistent with previous studies:
- Common adverse events include gastrointestinal issues such as diarrhea and nausea, as well as headache .
- Serious adverse events are rare, with no significant imbalance noted in major adverse cardiac events or malignancies across trials .
Case Studies and Real-world Evidence
Real-world studies have further confirmed the effectiveness of this compound:
Q & A
Basic Research Questions
Q. What methodological approaches are used to characterize apremilast's mechanism of action in immune modulation?
this compound’s inhibition of PDE4 and downstream effects on cAMP signaling are studied using in vitro models (e.g., human synovial cells, dendritic cells) to measure cytokine suppression (e.g., TNF-α, IL-23) via ELISA and qPCR . In vivo studies employ collagen-induced arthritis (CIA) models to assess clinical scores, histopathology, and flow cytometry for immune cell profiling (Th1/Th17 reduction, Treg enhancement) .
Q. How can HPLC methods be optimized for this compound quantification in pharmacokinetic studies?
A Box-Behnken design with response surface methodology is applied to optimize mobile phase composition (methanol:water ratio), pH (adjusted with ortho-phosphoric acid), and flow rate. Validation follows ICH guidelines, prioritizing retention time (5.15 min), theoretical plates (>2000), and tailing factor (<1.5) .
Q. What are the standard protocols for evaluating this compound’s safety profile in long-term clinical trials?
Pooled safety analyses (e.g., ESTEEM trials) monitor adverse events (AEs) over ≥156 weeks, categorizing severity (CTCAE criteria) and discontinuation rates. AE timing (e.g., gastrointestinal events peaking in Week 1) and resolution rates are analyzed using longitudinal data models .
Advanced Research Questions
Q. How do subgroup analyses address contradictory efficacy outcomes in this compound trials for palmoplantar pustulosis (PPP)?
Stratification by baseline PPPASI scores, tobacco use, and focal infection history is performed. For small subgroups (e.g., PPPASI ≥31), bootstrapping or Bayesian methods adjust confidence intervals to account for sample size limitations. Post-hoc analyses compare placebo-crossover cohorts at Week 32 to mitigate attrition bias .
Q. What experimental designs are suitable for assessing this compound’s off-label applications in dermatology?
Retrospective cohort studies (e.g., non-FDA uses in atopic dermatitis) employ EASI/DLQI scores and RNA-seq for differential gene expression. For rare conditions, N-of-1 trials or case series with dose escalation (10 mg→30 mg BID) are recommended, prioritizing AE monitoring via patient diaries .
Q. How can biomarker data (e.g., RANKL, sclerostin) inform this compound’s anti-osteoclastogenic effects in ankylosing spondylitis?
Serum biomarkers are quantified via ELISA at baseline and post-treatment. Multi-omics integration (e.g., RNA-seq from ReCount database) identifies pathways like cAMP-mediated bone remodeling. Machine learning models correlate biomarker shifts with BASDAI improvements .
Q. What statistical strategies improve robustness in real-world this compound persistence studies with high missing data?
Multiple imputation (e.g., MICE algorithm) handles missing CRP levels or cDAPSA scores. Sensitivity analyses (e.g., tipping-point method) test assumptions about missingness mechanisms. Kaplan-Meier survival curves with competing risk models adjust for discontinuation due to inefficacy vs. AEs .
Q. How do cytokine dynamics in psoriatic skin biopsies inform this compound’s therapeutic window?
Serial punch biopsies (baseline, Week 14, Week 26) are analyzed via multiplex assays (e.g., Luminex) for IL-17A, TNF-α, and IL-10. Spatial transcriptomics or single-cell RNA-seq resolves keratinocyte-immune crosstalk. Dose-response curves link cytokine suppression to PASI-75 thresholds .
Q. What translational challenges arise when extrapolating this compound’s efficacy from murine arthritis models to humans?
CIA models show dose-dependent Treg expansion (25 mg/kg > 5 mg/kg), but human equivalents require PBMC profiling and synovial fluid analysis. Humanized mouse models (e.g., RA synovial fibroblast implants) bridge gaps by testing this compound’s inhibition of cartilage erosion .
Q. How can adaptive trial designs optimize this compound dosing in heterogeneous PsA populations?
Bayesian response-adaptive randomization (e.g., I-SPY 2 framework) allocates patients to this compound monotherapy vs. combotherapy (methotrexate/leflunomide) based on early cDAPSA trajectories. Futility analyses at Week 16 reduce exposure to subtherapeutic doses .
Properties
IUPAC Name |
N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOZEMNVLZVGJZ-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976289 | |
Record name | Apremilast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30976289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
741.3±60.0 | |
Record name | Apremilast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05676 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The full mechanism of action of this drug is not fully established, however, it is known that apremilast is an inhibitor of phosphodiesterase 4 (PDE4), which mediates the activity of cyclic adenosine monophosphate (cAMP), a second messenger. The inhibition of PDE4 by apremilast leads to increased intracellular cAMP levels. An increase in cAMP results in the suppression of inflammation by decreasing the expression of TNF-α, IL-17, IL-23, and other inflammatory mediators. The above inflammatory mediators have been implicated in various psoriatic conditions as well as Behcet's disease, leading to their undesirable inflammatory symptoms such as mouth ulcers, skin lesions, and arthritis. Apremilast administration leads to a cascade which eventually decreases the levels of the above mediators, relieving inflammatory symptoms., Apremilast is an orally administered phosphodiesterase-4 inhibitor, currently in phase 2 clinical studies of psoriasis and other chronic inflammatory diseases. The inhibitory effects of apremilast on pro-inflammatory responses of human primary peripheral blood mononuclear cells (PBMC), polymorphonuclear cells, natural killer (NK) cells and epidermal keratinocytes were explored in vitro, and in a preclinical model of psoriasis. Apremilast was tested in vitro against endotoxin- and superantigen-stimulated PBMC, bacterial peptide and zymosan-stimulated polymorphonuclear cells, immunonoglobulin and cytokine-stimulated NK cells, and ultraviolet B light-activated keratinocytes. Apremilast was orally administered to beige-severe combined immunodeficient mice, xenotransplanted with normal human skin and triggered with human psoriatic NK cells. Epidermal skin thickness, proliferation index and inflammation markers were analysed. Apremilast inhibited PBMC production of the chemokines CXCL9 and CXCL10, cytokines interferon-gamma and tumour necrosis factor (TNF)-alpha, and interleukins (IL)-2, IL-12 and IL-23. Production of TNF-alpha by NK cells and keratinocytes was also inhibited. In vivo, apremilast significantly reduced epidermal thickness and proliferation, decreased the general histopathological appearance of psoriasiform features and reduced expression of TNF-alpha, human leukocyte antigen-DR and intercellular adhesion molecule-1 in the lesioned skin. Apremilast displayed a broad pattern of anti-inflammatory activity in a variety of cell types and decreased the incidence and severity of a psoriasiform response in vivo. Inhibition of TNF-alpha, IL-12 and IL-23 production, as well as NK and keratinocyte responses by this phosphodiesterase-4 inhibitor suggests a novel approach to the treatment of psoriasis., Psoriasis and psoriatic arthritis are common clinical conditions that negatively impact health-related quality of life and are linked to serious medical comorbidities. Disease mechanisms involve local and systemic chronic inflammatory processes. Available biologic therapies specifically target single inflammatory mediators, such as tumor necrosis factor-a (TNF-a), in the context of a larger inflammatory signaling cascade. To interrupt this pathological cascade earlier in the response or further upstream, and return pro-inflammatory and anti-inflammatory signaling to a homeostatic balance, the use of a phosphodiesterase4 (PDE4) inhibitor has been explored. PDE4 is the major enzyme class responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), an intracellular second messenger that controls a network of pro-inflammatory and anti-inflammatory mediators. With PDE4 inhibition, and the resulting increases in cAMP levels in immune and non-immune cell types, expression of a network of pro-inflammatory and anti-inflammatory mediators can be modulated. Apremilast is an orally available targeted PDE4 inhibitor that modulates a wide array of inflammatory mediators involved in psoriasis and psoriatic arthritis, including decreases in the expression of inducible nitric oxide synthase, TNF-a, and interleukin (IL)-23 and increases IL-10. In phase II studies of subjects with psoriasis and psoriatic arthritis, apremilast reversed features of the inflammatory pathophysiology in skin and joints and significantly reduces clinical symptoms. The use of an oral targeted PDE4 inhibitor for chronic inflammatory diseases, like psoriasis and psoriatic arthritis, represents a novel treatment approach that does not target any single mediator, but rather focuses on restoring a balance of pro-inflammatory and anti-inflammatory signals., Apremilast, a small-molecule inhibitor of phosphodiesterase 4 (PDE4), works intracellularly to modulate a network of pro-inflammatory and anti-inflammatory mediators. Phosphodiesterase 4 inhibition elevates intracellular cAMP levels, thereby reducing the inflammatory response by modulating the expression of tumor necrosis factor-alpha (TNF-a), interleukin-23 (IL-23), IL-17 and IL-10. | |
Record name | Apremilast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05676 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Apremilast | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8221 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
608141-41-9 | |
Record name | Apremilast | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608141-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apremilast [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0608141419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apremilast | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05676 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Apremilast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30976289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Apremilast | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APREMILAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP7QBP99PN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Apremilast | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8221 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.